Ethanone, 1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-(dimethylamino)-
Description
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Properties
Molecular Formula |
C11H12ClN3O |
|---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-(dimethylamino)ethanone |
InChI |
InChI=1S/C11H12ClN3O/c1-15(2)6-9(16)8-5-13-11-7(8)3-4-10(12)14-11/h3-5H,6H2,1-2H3,(H,13,14) |
InChI Key |
QJKWUJMZYOKZOA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)C1=CNC2=C1C=CC(=N2)Cl |
Origin of Product |
United States |
Biological Activity
Ethanone, 1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-(dimethylamino)- is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound is characterized by a pyrrolopyridine moiety, which includes a chloro substituent at the 6-position of the pyrrole ring and a dimethylamino group at the 2-position of the ethanone moiety. This structural arrangement enhances its reactivity and interactions with various biological systems, making it a subject of interest for further research in pharmacology.
Molecular Formula: C₉H₈ClN₂O
Molecular Weight: 194.62 g/mol
Research indicates that compounds with similar pyrrolopyridine structures often exhibit significant biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest that Ethanone may inhibit the growth of certain bacterial strains, including Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) potentially below 20 µM .
- Anticancer Properties: The compound has been investigated for its potential to inhibit key enzymes involved in cancer progression. For instance, it may interact with specific receptors or enzymes that modulate inflammatory pathways.
Antimicrobial Activity
A study evaluating various compounds against Mycobacterium tuberculosis reported that Ethanone demonstrated promising antimicrobial properties. The following table summarizes the MIC values for selected compounds:
| Compound Name | MIC (µM) | Comments |
|---|---|---|
| Ethanone | <20 | Inhibitory effect on M. tuberculosis |
| Compound A | <10 | Stronger activity |
| Compound B | >30 | Weaker activity |
Cytotoxicity Studies
Cytotoxicity against HepG2 cells was also assessed to determine selectivity:
| Compound Name | IC20 (µM) | Selectivity Index (SI) |
|---|---|---|
| Ethanone | >40 | High |
| Compound A | 25 | Moderate |
| Compound B | 15 | Low |
Comparative Analysis with Similar Compounds
Ethanone can be compared to several structurally similar compounds to highlight differences in biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethanone, 1-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-(dimethylamino)- | Similar core with different chlorine positioning | Potentially different biological activity due to chlorine position |
| Ethanone, 1-(6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-(dimethylamino)- | Fluorine instead of chlorine | May exhibit different reactivity patterns |
| Ethanone, 1-(4-methoxyphenyl)-2-(dimethylamino)- | Different aromatic substitution | Variations in biological activity due to different substituents |
Case Studies and Research Findings
Several studies have focused on the interactions of Ethanone with biological macromolecules. For example, binding affinity assays have shown that this compound interacts effectively with specific receptors involved in disease pathways. Such interactions are crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent.
Notable Research Findings
- Study on Antimycobacterial Activity : Confirmed hits showed an average inhibition rate exceeding 30% at concentrations below 20 µM.
- Cytotoxicity Profiling : The selectivity index indicated that Ethanone has a favorable therapeutic profile compared to other tested compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
